molecular formula C21H21N3O5S B6000711 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B6000711
M. Wt: 427.5 g/mol
InChI Key: XDMCXOGTDKGKRD-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide, also known as ABT-639, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective T-type calcium channel blocker that has been shown to have analgesic effects in animal models.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and transmission of pain signals in the nervous system. By blocking these channels, this compound reduces the transmission of pain signals and produces analgesia. This compound has been shown to be selective for T-type calcium channels over other calcium channels, which may contribute to its favorable safety profile.
Biochemical and Physiological Effects:
This compound has been shown to have dose-dependent analgesic effects in animal models of chronic pain. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of chronic pain. This compound has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to using this compound in lab experiments. It has not yet been tested in humans, so its efficacy and safety in humans are not yet known. Additionally, the optimal dose and dosing regimen for this compound in humans have not been established.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide. One direction is to conduct clinical trials to determine the efficacy and safety of this compound in humans with chronic pain. Another direction is to investigate the potential use of this compound in combination with other analgesic drugs to enhance its analgesic effects. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on other physiological processes in the body.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 6-cyano-1,3-benzodioxole with 4-bromoaniline to form 4-bromo-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide. This intermediate is then reacted with azepane-1-sulfonyl chloride to form this compound, which is the final product. The synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide has been extensively studied in animal models of chronic pain. It has been shown to have analgesic effects in a variety of pain models, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have a favorable safety profile in preclinical studies. These findings have led to the development of this compound as a potential treatment for chronic pain in humans.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-13-16-11-19-20(29-14-28-19)12-18(16)23-21(25)15-6-5-7-17(10-15)30(26,27)24-8-3-1-2-4-9-24/h5-7,10-12H,1-4,8-9,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCXOGTDKGKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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